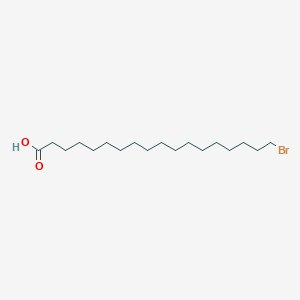

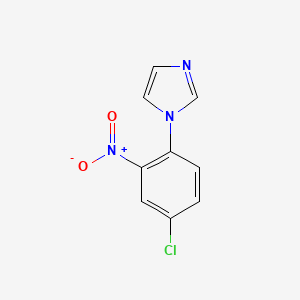

![molecular formula C16H11NS B3050418 12H-苯并[b]吩噻嗪 CAS No. 258-08-2](/img/structure/B3050418.png)

12H-苯并[b]吩噻嗪

描述

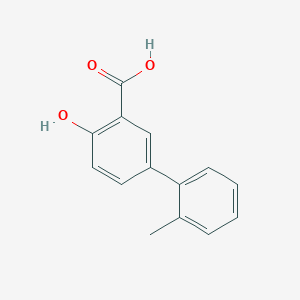

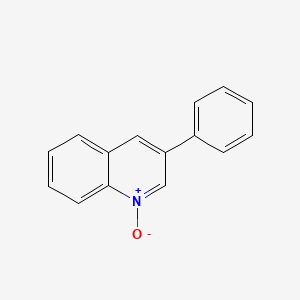

12H-Benzo[b]phenothiazine is an organic compound with the molecular formula C16H11NS . It is related to the thiazine class of heterocyclic compounds . The average mass of 12H-Benzo[b]phenothiazine is 249.330 Da .

Synthesis Analysis

The synthesis of 12H-Benzo[b]phenothiazine and its derivatives has been a subject of research. A ring-fusion approach has been developed to extend the conjugation length of phenothiazines . This approach has led to the synthesis of a series of novel extended phenothiazines .Molecular Structure Analysis

The molecular structure of 12H-Benzo[b]phenothiazine consists of 16 carbon atoms, 11 hydrogen atoms, and 1 sulfur atom . The structure is related to the thiazine class of heterocyclic compounds .Chemical Reactions Analysis

12H-Benzo[b]phenothiazine and its derivatives have shown intriguing photophysical and redox properties . They have been found to exhibit continuous red shifts of light absorption with increasing numbers of fused rings . All the extended phenothiazines displayed reversible redox behavior and maintained a strong excited-state reduction potential .Physical And Chemical Properties Analysis

12H-Benzo[b]phenothiazine is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The compound appears as a white to light yellow powder or crystal .科学研究应用

自由基调节活性

12H-苯并[a]吩噻嗪已显示出在碱性条件下产生自由基,并增强某些抗坏血酸的自由基强度。该活性比吩噻嗪和盐酸氯丙嗪等其他类似化合物更有效。它还表现出清除超氧阴离子和羟基自由基的能力,这可以部分解释其诱导单核细胞分化和人类髓性白血病细胞系凋亡的潜力 (Satoh, Sakagami, & Motohashi, 1997)。

溶剂化变色研究偶极矩

苯并[a]吩噻嗪(包括 12H-苯并[a]吩噻嗪)的溶剂化变色研究评估了它们在各种溶剂中的电子吸收和荧光光谱。这项研究对于确定它们的基本和激发单重态偶极矩非常重要,这对于理解特定的溶质-溶剂相互作用至关重要 (Aaron 等人,1996)。

发光和光物理性质

对 12H-苯并[a]吩噻嗪 (BPHT) 的发光研究揭示了它们在抗肿瘤治疗应用中的潜力。该研究回顾了它们的电子吸收、荧光光谱特性以及它们与环糊精的相互作用。这些研究对于理解 BPHT 的抗肿瘤特性及其物理化学和分析应用至关重要 (Gaye-Seye 等人,2006)。

生物活性和偶极矩之间的关系

已经探索了苯并[a]吩噻嗪中生物活性和偶极矩之间的关系。在人髓系白血病细胞系中诱导单核细胞分化的化合物(如 12H-苯并[a]吩噻嗪)显示出其生物活性和不同偶极矩之间存在显着相关性。这项研究提供了对苯并[a]吩噻嗪生物活性估计的见解 (Motohashi 等人,1997)。

对烟草组织培养的影响

对苯并[a]吩噻嗪(包括 12H-苯并[a]吩噻嗪)对烟草组织培养的影响的研究表明,这些培养物的元素组成发生了变化。这项研究提供了对这些化合物对细胞生长和激素代谢的影响的见解 (Szabó 等人,1997)。

细胞毒性和分化诱导活性

已经研究了 12H-苯并[a]吩噻嗪的细胞毒性和分化诱导活性,特别是它对各种人培养细胞系的影响。这些研究有助于理解苯并[a]吩噻嗪在癌症治疗中的潜力 (Motohashi 等人,1991)。

抗菌活性

12H-苯并[a]吩噻嗪和相关化合物已显示出抗菌活性,对大肠杆菌 K12 和真菌等不同微生物具有不同的影响。这项研究对于探索这些化合物在抗菌疗法中的潜力至关重要 (Motohashi 等人,1992)。

抗肿瘤潜力和靶点

12H-苯并[a]吩噻嗪和相关化合物的抗肿瘤潜力和可能的靶点已得到深入探索。这项研究调查了这些化合物与其生理靶点或潜在受体之间的相互作用,为理解它们在癌症化疗中的应用做出了重大贡献 (Motohashi 等人,2000)。

作用机制

Phenothiazine, an S, N heterocyclic molecule, is a well-known and highly versatile building block for a broad range of applications in different research areas due to its easy chemical functionalization and intriguing chemical and physical properties . Derivatives of phenothiazine are highly bioactive and have widespread use and rich history .

安全和危害

未来方向

The study of 12H-Benzo[b]phenothiazine and its derivatives, including the new phenothiazine modification methodology and the newly developed extended phenothiazine-based photocatalysts, will open up a new way to develop novel phenothiazine-based materials for optoelectronic and catalytic applications .

属性

IUPAC Name |

12H-benzo[b]phenothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NS/c1-2-6-12-10-16-14(9-11(12)5-1)17-13-7-3-4-8-15(13)18-16/h1-10,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKDFAWZFVGWAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80948698 | |

| Record name | 12H-Benzo[b]phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

258-08-2 | |

| Record name | 12H-Benzo[b]phenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 12H-Benzo[b]phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

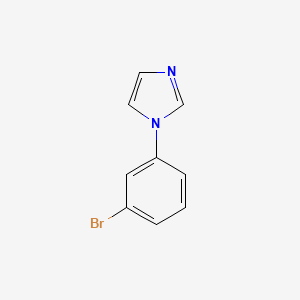

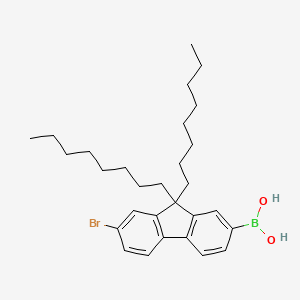

![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid](/img/structure/B3050347.png)